molecular formula C17H17N3O4 B5810688 N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide

N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide

Cat. No. B5810688
M. Wt: 327.33 g/mol
InChI Key: ZBWHAOGELBFEFX-UHFFFAOYSA-N
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Description

N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide, also known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNBA is a white to beige powder that is soluble in organic solvents and has a melting point of 211-213°C.

Mechanism of Action

The mechanism of action of N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide involves the inhibition of PARP-1 activity, which leads to the accumulation of DNA damage and cell death in cancer cells. PARP-1 is an enzyme that is involved in the repair of DNA damage and the maintenance of genomic stability. Inhibition of PARP-1 leads to the accumulation of DNA damage and the activation of cell death pathways. In addition, N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide has been shown to have antioxidant and anti-inflammatory effects, which contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide has been shown to have a range of biochemical and physiological effects. N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide has been shown to inhibit the activity of PARP-1, which leads to the accumulation of DNA damage and cell death in cancer cells. N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide has been shown to have antioxidant and anti-inflammatory effects, which contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide has several advantages for lab experiments. N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide is a stable compound that can be synthesized in high purity and high yields. N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide is soluble in organic solvents, which makes it easy to use in experiments. However, N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide has some limitations for lab experiments. N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide is a relatively new compound, and its effects on human health are not fully understood. N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide may also have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide. One direction is to further investigate the neuroprotective effects of N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide in animal models of neurological diseases. Another direction is to investigate the potential of N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide as a lead compound for the development of new drugs for the treatment of cancer and other diseases. In addition, further research is needed to understand the mechanism of action of N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide and its effects on human health. Overall, N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide has significant potential for scientific research and drug discovery.

Synthesis Methods

N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide can be synthesized through a multistep process involving the reaction of 4-nitrobenzoyl chloride with 2-(4-morpholinyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride to form the final product, N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide. The synthesis of N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide has been optimized to yield high purity and high yields.

Scientific Research Applications

N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide has been shown to inhibit the activity of certain enzymes such as PARP-1, which is involved in DNA repair and cell death pathways. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy. N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide has been used as a lead compound in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

N-(2-morpholin-4-ylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-17(13-5-7-14(8-6-13)20(22)23)18-15-3-1-2-4-16(15)19-9-11-24-12-10-19/h1-8H,9-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWHAOGELBFEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide

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